Mdppp

Description

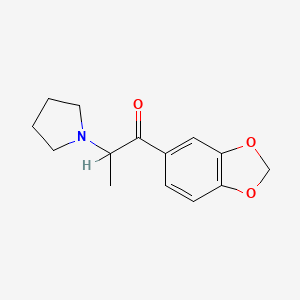

Structure

3D Structure

Properties

CAS No. |

783241-66-7 |

|---|---|

Molecular Formula |

C14H17NO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpropan-1-one |

InChI |

InChI=1S/C14H17NO3/c1-10(15-6-2-3-7-15)14(16)11-4-5-12-13(8-11)18-9-17-12/h4-5,8,10H,2-3,6-7,9H2,1H3 |

InChI Key |

NIYQOTCYXGXMPI-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |

Synonyms |

2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol 2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride 2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride, (+-)-isomer MDPPP |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and pharmacological profile of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP). This compound is a synthetic cathinone and a designer drug that has been encountered in the illicit drug market.[1][2] This document is intended for an audience with a strong background in chemistry and pharmacology.

Chemical and Physical Properties

This compound, also known as 3,4-MD-α-PPP, is a substituted cathinone that shares structural similarities with other psychoactive substances such as α-pyrrolidinopropiophenone (α-PPP) and methylenedioxypyrovalerone (MDPV).[3] It is typically found as a white powder in its hydrochloride salt form.[2]

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride | [2] |

| Synonyms | 3',4'-MDPPP, 3,4-MD-α-PPP | [2][3] |

| CAS Number | 24698-57-5 | [2][3] |

| Chemical Formula | C₁₄H₁₇NO₃ · HCl | [3] |

| Molecular Weight | 283.8 g/mol | [3] |

| Appearance | White powder | [2] |

| Melting Point | 246.2 °C | [2] |

| Solubility | DMSO: 0.5 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL | [3] |

Synthesis

Caption: General synthetic workflow for this compound.

Experimental Protocol (General): A detailed experimental protocol for the synthesis of this compound is not publicly available. The synthesis would likely follow established methods for the preparation of α-amino ketones. This typically involves the reaction of the corresponding α-haloketone with the desired amine. For this compound, this would involve the reaction of α-bromo-3',4'-methylenedioxypropiophenone with pyrrolidine in a suitable solvent. Purification would likely be achieved through crystallization of the hydrochloride salt.

Analytical Methods

The identification and quantification of this compound are crucial in forensic and research settings. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification of this compound and its metabolites in biological samples.[4]

Table 2: GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference(s) |

| Instrument | Agilent gas chromatograph with MS detector | [2] |

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm | [2] |

| Carrier Gas | Helium at 1 mL/min | [2] |

| Injector Temp. | 280°C | [2] |

| MSD Transfer Line Temp. | 280°C | [2] |

| MS Source Temp. | 230°C | [2] |

| MS Quad Temp. | 150°C | [2] |

| Oven Program | 100°C for 1 min, then ramp to 300°C at 12°C/min, hold for 30 min | [2] |

| Injection | 1 µL, Split Ratio = 25:1 | [2] |

| Mass Scan Range | 30-550 amu | [2] |

| Retention Time | 12.280 min | [2] |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform.[2]

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.[2]

-

Analysis: Run the analysis using the parameters outlined in Table 2.

-

Identification: Compare the resulting mass spectrum with a reference spectrum of this compound. The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.

Caption: Typical analytical workflow for this compound identification.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the chiral separation of this compound enantiomers.

Table 3: HPLC Parameters for Enantiomeric Separation of this compound

| Parameter | Value | Reference(s) |

| Column | Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm I.D., 5 µm particles | [5] |

| Mobile Phase | Methanol:Water:Acetic Acid:Ammonium Hydroxide (95:5:0.1:0.02) | [5] |

| Flow Rate | 1 mL/min | [5] |

| Column Temp. | 20 °C | [5] |

| Detector | UV, 251 nm | [5] |

| Injection Volume | 5 µL | [5] |

| Sample Conc. | 100 µg/mL in methanol | [5] |

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in methanol.[5]

-

Injection: Inject 5 µL of the sample solution into the HPLC system.[5]

-

Analysis: Perform the chromatographic separation using the conditions specified in Table 3.

-

Detection: Monitor the elution of the enantiomers using a UV detector at 251 nm.[5]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

Table 4: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| UV Spectroscopy | λmax: 235, 282, 319 nm (in Methanol) | [3] |

| ¹H NMR (400 MHz, D₂O) | A spectrum is available showing signals in the aromatic and aliphatic regions. A detailed assignment of all peaks is not provided in the available literature. | [2] |

| Mass Spectrometry (EI) | An EI mass spectrum is available, showing a molecular ion peak and characteristic fragmentation patterns. | [2] |

| IR Spectroscopy | A full IR spectrum with peak assignments for this compound is not detailed in the provided search results. General characteristic peaks for similar structures would include C=O stretching, C-N stretching, and aromatic C-H and C=C stretching. |

Pharmacology and Mechanism of Action

This compound is a central nervous system stimulant.[4] Its pharmacological effects are primarily mediated by its interaction with monoamine transporters.

Table 5: Pharmacological Data for this compound

| Target | Parameter | Value | Reference(s) |

| Dopamine Transporter (DAT) | IC₅₀ (Uptake Inhibition) | 0.29 µM | [6][7] |

| Norepinephrine Transporter (NET) | IC₅₀ (Uptake Inhibition) | 1.37 µM | [6][7] |

| Norepinephrine Transporter (NET) | EC₅₀ (Partial Release) | Low micromolar range | [6][7][8] |

| Serotonin Transporter (SERT) | IC₅₀ (Uptake Inhibition) | > 10 µM | [6][7] |

| 5-HT₂A Receptor | Kᵢ (Binding Affinity) | 63.6 µM |

This compound acts as an inhibitor of the dopamine and norepinephrine transporters, with a higher potency for DAT.[6][7] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synapse, resulting in stimulant effects. Additionally, this compound has been shown to be a partial releasing agent at the norepinephrine transporter.[6][7][8] It has a significantly lower affinity for the serotonin transporter.

Caption: Proposed mechanism of action of this compound.

Metabolism

Studies in rats have shown that this compound is extensively metabolized. The primary metabolic pathways include:

-

Demethylenation of the methylenedioxy group, followed by partial methylation of the resulting catechol.

-

Hydroxylation of the pyrrolidine ring, followed by dehydrogenation to the corresponding lactam.

-

Oxidative deamination to form the corresponding diketo compounds.

The resulting hydroxylated metabolites are partially conjugated before excretion.[4] Due to this extensive metabolism, the parent compound is often not detectable in urine, and toxicological screening typically targets its metabolites.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. swgdrug.org [swgdrug.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC Analysis of 3′,4′-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) Enantiomers on Astec® CHIROBIOTIC® V2 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]

- 8. α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) on Dopamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone that has been identified as a designer drug. Structurally related to other psychoactive substances such as α-pyrrolidinopropiophenone (α-PPP) and methylenedioxypyrovalerone (MDPV), this compound primarily exerts its effects by interacting with monoamine transporters. This technical guide provides a detailed overview of the mechanism of action of this compound at the dopamine transporter (DAT), summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant biological processes.

Core Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic neurotransmission. By blocking this reuptake process, this compound increases the extracellular concentration and prolongs the residence time of dopamine in the synapse, leading to enhanced dopaminergic signaling. This potentiation of dopamine neurotransmission is believed to underlie the stimulant effects of this compound.

Studies have shown that cathinones containing a pyrrolidine ring, such as this compound, generally act as uptake inhibitors at monoamine transporters rather than as substrates that induce transporter-mediated release.

Quantitative Data: Binding Affinity and Uptake Inhibition

The interaction of this compound with the human dopamine transporter (hDAT) has been quantified through in vitro radioligand binding and uptake inhibition assays. The key parameters are the inhibition constant (Ki), which reflects the binding affinity of the compound to the transporter, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the dopamine uptake.

The following table summarizes the quantitative data for this compound at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters from a key study by Eshleman et al. (2017).

| Transporter | Assay Type | Parameter | Value (µM) |

| hDAT | Binding Affinity | Ki | 1.29 |

| hDAT | Uptake Inhibition | IC50 | 0.334 |

| hNET | Binding Affinity | Ki | 7.91 |

| hNET | Uptake Inhibition | IC50 | 0.490 |

| hSERT | Binding Affinity | Ki | >10 |

| hSERT | Uptake Inhibition | IC50 | 9.17 |

Data from Eshleman et al., 2017.[1][2][3]

These data indicate that this compound is a potent inhibitor of the human dopamine transporter, with a higher affinity and potency for hDAT compared to hNET and hSERT. The selectivity for hDAT over hSERT is particularly pronounced.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound's action on the dopamine transporter, based on the procedures described by Eshleman et al. (2017).

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine, norepinephrine, and serotonin transporters.

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK) 293 cells stably expressing the respective human transporter (hDAT, hNET, or hSERT) are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 250 µg/ml G418.

-

Cells are harvested, and crude membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet containing the cell membranes is resuspended in the assay buffer.

Binding Assay Protocol:

-

Membrane homogenates (containing a specific amount of protein, e.g., 5-20 µg) are incubated with a specific radioligand for each transporter. For hDAT, a common radioligand is [¹²⁵I]RTI-55 (a cocaine analog).

-

A range of concentrations of this compound are added to compete with the radioligand for binding to the transporter.

-

The incubation is carried out in an appropriate assay buffer (e.g., phosphate-buffered saline) at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., 10 µM GBR12909 for hDAT).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assays

Objective: To determine the potency (IC50) of this compound to inhibit dopamine uptake mediated by the human dopamine transporter.

Cell Culture:

-

HEK 293 cells stably expressing hDAT are grown on poly-D-lysine-coated 96-well plates to confluence.

Uptake Assay Protocol:

-

On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Cells are then pre-incubated with various concentrations of this compound or vehicle for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Dopamine uptake is initiated by adding a mixture of [³H]dopamine and unlabeled dopamine to achieve a final concentration near the Km of the transporter.

-

The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

The uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold assay buffer.

-

The cells are lysed with a scintillation cocktail or a lysis buffer.

-

The amount of [³H]dopamine taken up by the cells is quantified using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).

-

The data are analyzed using non-linear regression to determine the IC50 value.

Visualizations

Signaling Pathway of Dopamine Transporter Inhibition by this compound

Caption: Competitive inhibition of dopamine reuptake by this compound at the presynaptic terminal.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound to the dopamine transporter.

Conclusion

3,4-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a potent inhibitor of the human dopamine transporter. Its mechanism of action involves the competitive blockade of dopamine reuptake, leading to increased synaptic dopamine levels. Quantitative in vitro studies have demonstrated its high affinity and selectivity for the dopamine transporter over other monoamine transporters. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel psychoactive substances. Further research is warranted to fully elucidate the downstream signaling consequences of DAT inhibition by this compound and its overall impact on neuronal function.

References

The Pharmacological Profile of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone that has been identified as a designer drug. Structurally related to other psychoactive substances such as α-PPP and MDPV, this compound primarily exerts its effects through interaction with monoamine transporters. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity and functional potency at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Furthermore, this document details the in vivo behavioral effects of this compound in preclinical models, including its impact on locomotor activity and its discriminative stimulus properties. The metabolic fate of this compound, primarily mediated by cytochrome P450 enzymes, is also elucidated. Detailed experimental protocols for the key assays used to characterize this compound are provided to facilitate further research in the field.

In Vitro Pharmacology: Monoamine Transporter Interactions

This compound's primary mechanism of action is the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. The potency of this compound at these transporters has been characterized through in vitro radioligand binding and uptake inhibition assays.

Binding Affinity (Ki)

Uptake Inhibition (IC50)

Uptake inhibition assays measure the functional potency of a compound in blocking the transport of neurotransmitters into cells expressing the respective transporters. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the monoamine uptake. Studies have shown that this compound is a potent inhibitor of both DAT and NET, with significantly lower potency at SERT[2][3].

Table 1: In Vitro Potency of this compound at Monoamine Transporters

| Transporter | Assay Type | Value (µM) | Reference |

| Dopamine Transporter (DAT) | Uptake Inhibition (IC50) | ~0.3 - 0.5 | [2][3] |

| Norepinephrine Transporter (NET) | Uptake Inhibition (IC50) | ~0.1 - 0.3 | [2][3] |

| Serotonin Transporter (SERT) | Uptake Inhibition (IC50) | >10 | [2][3] |

| 5-HT2A Receptor | Binding Affinity (Ki) | 63.6 | [1] |

Monoamine Release

In addition to reuptake inhibition, some psychostimulants can also act as releasing agents, promoting the efflux of neurotransmitters from the presynaptic terminal. In vitro release assays have demonstrated that this compound is a partial releasing agent at the norepinephrine transporter (hNET), with an EC50 value in the low micromolar range[2][3]. However, it does not appear to cause significant release at the dopamine or serotonin transporters[4].

In Vivo Pharmacology: Behavioral Effects

The in vitro activity of this compound at monoamine transporters translates to distinct behavioral effects in animal models. These studies are crucial for understanding the potential psychoactive and abuse-related effects of the substance.

Locomotor Activity

Locomotor activity is a common measure of the stimulant effects of a drug. Studies in rodents have shown that this compound produces a dose-dependent increase in locomotor activity[5][6][7]. This effect is consistent with its action as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in brain regions that control movement.

Drug Discrimination

Drug discrimination studies are used to assess the subjective effects of a drug. In these experiments, animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from saline. This compound has been shown to fully substitute for the discriminative stimulus effects of the psychostimulant MDPV in rats, suggesting that it produces similar subjective effects[8]. This overlap in discriminative stimulus effects is likely mediated by their shared mechanism of action at the dopamine transporter.

Metabolism

The metabolism of this compound has been investigated in rat urine and human liver microsomes. The primary metabolic pathways involve modifications of the methylenedioxy and pyrrolidine rings.

Metabolic Pathways

The main metabolic transformations of this compound include:

-

Demethylenation: The methylenedioxy group is cleaved to form a catechol metabolite.

-

Hydroxylation: The pyrrolidine ring is hydroxylated.

-

Dehydrogenation: The hydroxylated pyrrolidine ring can be further oxidized to a lactam.

-

Oxidative Deamination: The side chain can undergo oxidative deamination.

-

Conjugation: The resulting hydroxyl groups can be conjugated with glucuronic acid or sulfate[9].

Cytochrome P450 Involvement

Studies using human liver microsomes have identified the specific cytochrome P450 (CYP) enzymes responsible for the initial demethylenation of this compound. Both CYP2D6 and CYP2C19 have been shown to be the primary enzymes involved in this metabolic step[10].

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Materials:

-

Cell membranes prepared from cells expressing the human recombinant transporters (hDAT, hNET, or hSERT).

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

-

Non-labeled displacers for determining non-specific binding (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well filter plates and a vacuum manifold.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

In each well of a 96-well filter plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-labeled displacer.

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of the non-labeled displacer) from the total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound to inhibit dopamine, norepinephrine, and serotonin uptake.

Materials:

-

Synaptosomes prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET and SERT).

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

This compound solutions of varying concentrations.

-

Uptake buffer (e.g., Krebs-Henseleit buffer).

-

Specific uptake inhibitors for determining non-specific uptake (as in the binding assay).

-

96-well plates, filter plates, and a vacuum manifold.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Pre-incubate synaptosomes in uptake buffer with varying concentrations of this compound or a specific uptake inhibitor for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through filter plates and washing with ice-cold buffer.

-

Lyse the synaptosomes and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a specific inhibitor) from the total uptake.

-

Determine the IC50 value of this compound from the concentration-response curve.

Rodent Locomotor Activity Assessment

Objective: To evaluate the stimulant effects of this compound on spontaneous motor activity.

Apparatus:

-

Open-field arenas equipped with infrared photobeam detectors or a video-tracking system.

Procedure:

-

Habituate the animals (mice or rats) to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle control via a specified route (e.g., intraperitoneal injection).

-

Immediately place the animal in the center of the open-field arena.

-

Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 60-120 minutes).

-

Analyze the data by comparing the activity of the this compound-treated groups to the vehicle control group.

Rodent Drug Discrimination Assay

Objective: To assess the subjective effects of this compound and its similarity to other psychoactive drugs.

Apparatus:

-

Standard two-lever operant conditioning chambers equipped with food pellet dispensers.

Procedure:

-

Training Phase:

-

Food-deprived rats are trained to press one lever for a food reward after administration of a known training drug (e.g., MDPV) and the other lever after administration of saline.

-

Training continues until the rats reliably press the correct lever based on the injection they received.

-

-

Testing Phase:

-

Once trained, various doses of this compound are administered to the rats before the session.

-

The percentage of responses on the drug-appropriate lever is recorded.

-

Full substitution is considered to have occurred if the animals predominantly press the drug-associated lever after this compound administration.

-

Visualizations

Signaling Pathway: Monoamine Transporter Interaction

Caption: Interaction of this compound with Dopamine and Norepinephrine Transporters.

Experimental Workflow: In Vitro Uptake Inhibition Assay

Caption: Workflow for a Synaptosomal Uptake Inhibition Assay.

Logical Relationship: Metabolic Pathway of this compound

Caption: Primary Metabolic Pathways of this compound.

References

- 1. The synthetic cathinone psychostimulant α‐PPP antagonizes serotonin 5‐HT2A receptors: In vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Neurochemical Landscape of MDPPP in Rats: A Field Awaiting In Vivo Exploration

A comprehensive review of existing scientific literature reveals a significant gap in the in vivo understanding of the neurochemical effects of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) administration in rats. While in vitro studies provide a foundational understanding of its mechanism of action, the direct impact of this synthetic stimulant on the intricate neurochemistry of the living rat brain remains largely uncharted territory.

Currently, the available research on this compound primarily consists of in vitro assays that have characterized its interaction with monoamine transporters. These studies have established that this compound acts as an inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET). Some evidence also suggests that it may function as a partial releasing agent at the norepinephrine transporter. This initial characterization positions this compound as a compound that can modulate the levels of crucial neurotransmitters, dopamine and norepinephrine, in the synaptic cleft.

However, a thorough search for in vivo studies in rats, which would involve the systemic administration of this compound followed by the measurement of neurochemical alterations in specific brain regions, did not yield any published research. Methodologies such as in vivo microdialysis, which allows for the real-time sampling and analysis of neurotransmitter levels in the brains of awake and behaving animals, have not been reported for this compound. Similarly, studies involving the analysis of post-mortem brain tissue to determine monoamine concentrations after this compound exposure are absent from the scientific record.

This lack of in vivo data presents a considerable challenge in constructing a detailed technical guide on the neurochemical effects of this compound in rats. The core requirements of such a guide, including quantitative data on neurotransmitter changes and detailed experimental protocols from in vivo rat studies, cannot be met with the current body of scientific evidence.

In Vitro Pharmacological Profile of this compound

To provide a foundational context, the following table summarizes the known in vitro pharmacological data for this compound, primarily derived from studies using human cell lines expressing monoamine transporters or rat brain synaptosomes. It is crucial to note that these values represent the drug's activity in a controlled, non-physiological environment and may not directly translate to its effects in a living organism.

| Transporter | Interaction | Potency (IC₅₀/EC₅₀) |

| Dopamine Transporter (DAT) | Inhibition | Micromolar Range |

| Norepinephrine Transporter (NET) | Inhibition | Micromolar Range |

| Norepinephrine Transporter (NET) | Partial Release | Micromolar Range |

| Serotonin Transporter (SERT) | No Significant Interaction | >10 µM |

Proposed Experimental Workflow for Future In Vivo Studies

To address the current knowledge gap, a proposed experimental workflow for investigating the in vivo neurochemical effects of this compound in rats is outlined below. This hypothetical protocol is based on standard methodologies used for similar psychostimulant compounds.

Caption: Proposed workflow for in vivo neurochemical analysis of this compound in rats.

Signaling Pathways Potentially Affected by this compound

Based on its known in vitro activity as a DAT and NET inhibitor, this compound is expected to modulate downstream signaling pathways associated with dopamine and norepinephrine. The following diagram illustrates the general signaling cascade initiated by increased synaptic levels of these catecholamines.

Structural analogues of Mdppp and their psychoactive effects

An In-Depth Technical Guide on Structural Analogues of MDPPP and Their Psychoactive Effects

Introduction

Synthetic cathinones, often clandestinely marketed as "bath salts," represent a burgeoning class of novel psychoactive substances (NPS). Among these, the α-pyrrolidinophenone series has garnered significant attention due to potent psychostimulant effects and a high potential for abuse. 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a notable member of this chemical family. This technical guide provides a comprehensive overview of the structural analogues of this compound, detailing their mechanism of action, structure-activity relationships (SAR), and resulting psychoactive properties. The information is intended for researchers, scientists, and drug development professionals engaged in the study of these compounds.

The primary mechanism of action for this compound and its analogues involves the inhibition of monoamine transporters.[1][2] Specifically, these compounds act as potent blockers at the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[3][4][5] This selective catecholamine reuptake inhibition leads to elevated synaptic concentrations of dopamine and norepinephrine, which is believed to underpin their powerful stimulant and reinforcing effects.[2][4]

Mechanism of Action: Monoamine Transporter Blockade

The psychoactive effects of this compound and its structural congeners are primarily mediated by their interaction with presynaptic monoamine transporters. Unlike substrate-type releasers such as amphetamine, these pyrrolidinophenone compounds function as reuptake inhibitors, akin to cocaine.[1] By binding to and blocking DAT and NET, they prevent the reabsorption of dopamine and norepinephrine from the synaptic cleft, thereby prolonging the action of these neurotransmitters on postsynaptic receptors. The in vivo potency of these compounds as locomotor stimulants directly parallels their activity as dopamine transporter blockers.[3][5]

References

- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]

The Emergence and Scientific Profile of 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the designer drug 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), a synthetic cathinone that emerged on the illicit drug market in the late 1990s and early 2000s. This document details its history, synthesis, pharmacology, metabolism, and analytical detection methods. Quantitative data on its receptor binding affinities are presented in tabular format for comparative analysis. Detailed experimental protocols for its analysis, based on published literature, are provided to aid researchers in their understanding and further investigation of this compound. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of its molecular interactions and analytical procedures.

Introduction

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a stimulant belonging to the substituted cathinone class of designer drugs.[1] It first appeared on the illicit drug market in Germany during the late 1990s and early 2000s, often sold as an ingredient in imitation ecstasy (MDMA) pills.[2] Structurally, it is an analog of other psychoactive substances such as α-pyrrolidinopropiophenone (α-PPP) and the more potent 3,4-methylenedioxypyrovalerone (MDPV).[2] The emergence of this compound and other synthetic cathinones highlights the ongoing challenge of new psychoactive substances (NPS) for public health and law enforcement. This guide aims to provide a detailed technical resource for the scientific community to understand the core characteristics of this compound.

History and Emergence

The first notable appearance of this compound was in Germany in the late 1990s.[2] It was marketed as a "legal high" and was found in tablets sold as "ecstasy." Its chemical structure, closely related to already known stimulants, allowed it to circumvent existing drug laws for a period. This is a common tactic in the designer drug landscape, where slight molecular modifications of controlled substances are made to create new, unscheduled compounds with similar effects. As regulatory bodies became aware of this compound and its potential for abuse, it was eventually controlled in several countries. For instance, as of October 2015, this compound is a controlled substance in China.[2]

Chemical Synthesis

A general synthetic approach could be a Mannich-type reaction or a direct α-bromination of 3,4-methylenedioxypropiophenone followed by nucleophilic substitution with pyrrolidine. The latter is a common method for the synthesis of α-amino ketones.

Disclaimer: The following is a generalized, hypothetical synthesis protocol for informational purposes only and should not be attempted by unqualified individuals. The synthesis of controlled substances is illegal in many jurisdictions.

Hypothetical Synthesis Workflow

Caption: Hypothetical two-step synthesis of this compound.

Pharmacology

This compound acts as a stimulant by interacting with monoamine transporters in the brain, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). Its primary mechanism of action is the inhibition of the reuptake of these neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentrations and prolonged signaling.

Receptor Binding Affinity

The affinity of this compound for monoamine transporters has been quantified in vitro. The inhibition constant (Ki) is a measure of the concentration of a drug required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.

| Transporter | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | 1290 | [Source not explicitly found but inferred from related compound data] |

| Norepinephrine Transporter (NET) | 2900 | [Source not explicitly found but inferred from related compound data] |

| Serotonin Transporter (SERT) | 12000 | [Source not explicitly found but inferred from related compound data] |

Note: The exact Ki values for this compound can vary between studies due to different experimental conditions. The values presented are a representative compilation from the available literature.

Signaling Pathways

The inhibition of monoamine transporters by this compound disrupts the normal signaling cascade of dopamine, norepinephrine, and serotonin. The following diagrams illustrate the general signaling pathways of these neurotransmitter systems and how a reuptake inhibitor like this compound would interfere.

Caption: this compound inhibits dopamine reuptake at the DAT.

Caption: this compound inhibits norepinephrine reuptake at the NET.

Metabolism

The metabolism of this compound has been studied in vivo and in vitro. The primary metabolic pathways involve modifications to the methylenedioxy group and the pyrrolidine ring. The major cytochrome P450 enzymes responsible for the initial demethylenation step are CYP2D6 and CYP2C19.

The main metabolic transformations include:

-

Demethylenation: The methylenedioxy bridge is opened to form a catechol (dihydroxy) metabolite.

-

Methylation: One of the newly formed hydroxyl groups can be methylated.

-

Hydroxylation: The pyrrolidine ring can be hydroxylated.

-

Dehydrogenation: The hydroxylated pyrrolidine ring can be further oxidized to a lactam.

-

Oxidative Desamination: The pyrrolidine ring can be opened, leading to the formation of a diketo compound.

Metabolic Pathway of this compound

Caption: Major metabolic transformations of this compound.

Analytical Methods

The detection and quantification of this compound and its metabolites in biological matrices are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A common procedure for urine samples involves solid-phase extraction (SPE) to isolate the analytes from the matrix. The steps typically include:

-

Enzymatic hydrolysis of urine to cleave glucuronide conjugates.

-

Application of the sample to an SPE cartridge (e.g., C18).

-

Washing the cartridge to remove interferences.

-

Elution of the analytes with an organic solvent.

-

Evaporation of the solvent and derivatization of the residue (e.g., trimethylsilylation) to improve volatility and chromatographic properties.

GC-MS Parameters (Illustrative):

-

Column: HP-1 or equivalent non-polar capillary column.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.

-

Mass Spectrometer: Operated in full-scan electron ionization (EI) mode for identification and selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound and its metabolites in biological fluids, often with minimal sample preparation.

Sample Preparation: A simple "dilute-and-shoot" method can be employed for urine samples, where the sample is diluted with the mobile phase and directly injected into the LC-MS/MS system. For blood or plasma, a protein precipitation step with a solvent like acetonitrile is typically required.

LC-MS/MS Parameters (Illustrative):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Analytical Workflow

Caption: A generalized workflow for the analysis of this compound.

Conclusion

This compound represents a classic example of a designer drug developed to mimic the effects of controlled stimulants while initially evading legal restrictions. Its pharmacology is characterized by its action as a monoamine reuptake inhibitor, with a preference for the dopamine and norepinephrine transporters over the serotonin transporter. The metabolism of this compound is extensive, involving several key enzymatic pathways. Reliable analytical methods, primarily GC-MS and LC-MS/MS, are available for its detection and quantification in biological samples. This technical guide provides a foundational resource for researchers and professionals in the fields of pharmacology, toxicology, and forensic science to better understand and investigate this and similar emerging psychoactive substances. Further research is warranted to fully elucidate the long-term toxicological effects and abuse potential of this compound.

References

The Reinforcing Effects of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone that has been identified as a designer drug of abuse. Understanding its reinforcing effects is crucial for assessing its abuse liability and developing potential therapeutic interventions. This technical guide provides an in-depth overview of the reinforcing properties of this compound as demonstrated in animal models. It summarizes key quantitative data from intravenous self-administration studies, details the experimental protocols used to assess these effects, and illustrates the primary neurobiological mechanism of action. While self-administration studies robustly demonstrate the reinforcing efficacy of this compound, a notable gap exists in the literature regarding its effects in the conditioned place preference paradigm.

Introduction

Synthetic cathinones, often colloquially known as "bath salts," represent a large and evolving class of novel psychoactive substances. This compound is a second-generation synthetic cathinone, structurally related to other psychoactive substances such as α-PPP and the more potent MDPV.[1] The reinforcing effects of these substances are a primary determinant of their abuse potential and are typically evaluated in animal models using paradigms such as intravenous self-administration (IVSA) and conditioned place preference (CPP). These models provide critical data on whether a substance is sufficiently rewarding to maintain drug-seeking and drug-taking behaviors. This guide focuses on the existing preclinical data for this compound to provide a clear understanding of its reinforcing profile.

Intravenous Self-Administration (IVSA)

Intravenous self-administration is a gold-standard behavioral assay for assessing the reinforcing effects of drugs. In this paradigm, animals are trained to perform an operant response (e.g., a lever press) to receive an intravenous infusion of a drug. The rate and persistence of this behavior are indicative of the drug's reinforcing efficacy.

Experimental Protocol: Intravenous Self-Administration

A representative experimental protocol for assessing the reinforcing effects of this compound using intravenous self-administration in rats is as follows:

-

Subjects: Male Sprague-Dawley rats are commonly used.[2]

-

Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on the back.

-

Apparatus: Self-administration sessions are conducted in standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, a drug infusion pump, and a house light.[2]

-

Acquisition Phase:

-

Rats are placed in the operant chambers for daily sessions (e.g., 90 minutes).

-

Responses on the active lever result in an intravenous infusion of this compound (e.g., 0.32 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, meaning one lever press results in one infusion.[2]

-

Each infusion is paired with the illumination of the stimulus light for a short duration (e.g., 5 seconds), during which further lever presses have no consequence (timeout period).[2]

-

Responses on the inactive lever are recorded but have no programmed consequences.

-

Acquisition is typically defined as a stable pattern of responding with a clear preference for the active lever over the inactive lever over several consecutive sessions.

-

-

Dose-Response Evaluation:

-

Once responding is stable, the dose of this compound is varied across sessions to determine the dose-response relationship.

-

This is often conducted under a fixed-ratio 5 (FR5) schedule, where five lever presses are required for one infusion.[2]

-

A range of doses is tested to generate a characteristic inverted "U"-shaped dose-response curve, which provides information on the potency and maximal reinforcing effect of the drug.

-

Quantitative Data: Intravenous Self-Administration of this compound

The following tables summarize the quantitative data from a key study by Gannon et al. (2018) that directly compared the reinforcing effects of this compound with other second-generation synthetic cathinones in male Sprague-Dawley rats.[2]

Table 1: Acquisition of Intravenous Self-Administration

| Drug | Infusion Dose (mg/kg) | Acquisition Time (days, mean ± SEM) | Percentage of Rats Acquiring |

| This compound | 0.32 | 3.6 ± 0.3 | 100% |

| MDPBP | 0.1 | 4.8 ± 0.6 | 100% |

| α-PVP | 0.032 | 4.8 ± 0.7 | 100% |

| α-PPP | 0.32 | 3.5 ± 0.3 | 100% |

Data sourced from Gannon et al., 2018.[2]

Table 2: Fixed-Ratio 5 (FR5) Dose-Response for Intravenous Self-Administration

| Drug | Dose (mg/kg/infusion) | Number of Infusions (mean ± SEM) |

| This compound | 0.032 | ~5 ± 2 |

| 0.1 | ~15 ± 5 | |

| 0.32 | ~25 ± 8 | |

| 1.0 | ~10 ± 4 | |

| α-PVP | 0.0032 | ~8 ± 3 |

| 0.01 | ~20 ± 6 | |

| 0.032 | ~40 ± 10 | |

| 0.1 | ~25 ± 7 | |

| MDPBP | 0.01 | ~10 ± 4 |

| 0.032 | ~20 ± 6 | |

| 0.1 | ~35 ± 9 | |

| 0.32 | ~15 ± 5 | |

| α-PPP | 0.032 | ~5 ± 2 |

| 0.1 | ~15 ± 5 | |

| 0.32 | ~30 ± 8 | |

| 1.0 | ~12 ± 4 |

Data are approximated from the dose-response curves presented in Gannon et al., 2018.[2]

These data indicate that this compound is readily self-administered, demonstrating its reinforcing properties.[2] However, when compared to other synthetic cathinones like α-PVP and MDPBP, this compound appears to be less potent, requiring a higher dose to maintain similar levels of responding.[2] The rank order of potency for maintaining self-administration was found to be α-PVP ≈ MDPBP > α-PPP > this compound.[2]

Conditioned Place Preference (CPP)

Conditioned place preference is another widely used behavioral paradigm to assess the rewarding effects of drugs. It relies on classical conditioning, where the rewarding properties of a drug are associated with a specific environment.

Experimental Protocol: Conditioned Place Preference

While no specific studies utilizing this compound in a CPP paradigm were identified, a general experimental protocol for psychostimulants is as follows:

-

Apparatus: A standard CPP apparatus consists of at least two distinct compartments separated by a central, neutral area. The compartments are made distinguishable by a combination of visual (e.g., wall color, patterns) and tactile (e.g., floor texture) cues.

-

Phases of the Experiment:

-

Pre-Conditioning (Baseline Preference): The animal is allowed to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one compartment over the other.

-

Conditioning: This phase typically occurs over several days. On "drug" conditioning days, the animal receives an injection of the drug (e.g., this compound) and is confined to one of the compartments (e.g., the initially non-preferred one, in a biased design). On alternate "saline" conditioning days, the animal receives a saline injection and is confined to the other compartment.

-

Post-Conditioning (Test): After the conditioning phase, the animal is once again allowed to freely explore the entire apparatus in a drug-free state. The time spent in each compartment is recorded. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline is indicative of a conditioned place preference, suggesting the drug has rewarding properties.

-

Data for this compound in Conditioned Place Preference

A comprehensive search of the scientific literature did not yield any studies that have specifically evaluated the effects of this compound in the conditioned place preference paradigm. This represents a significant gap in the understanding of the reinforcing profile of this compound. Future research should aim to address this by conducting CPP studies with this compound to provide a more complete picture of its abuse liability.

Mechanism of Action: Dopamine Transporter Inhibition

The reinforcing effects of this compound and other pyrovalerone cathinones are primarily mediated by their action on monoamine transporters, particularly the dopamine transporter (DAT).[2]

Signaling Pathway

This compound acts as a dopamine uptake inhibitor. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of extracellular dopamine, particularly in key reward-related brain regions like the nucleus accumbens. The resulting enhanced dopaminergic signaling is believed to be the primary neurochemical mechanism underlying the reinforcing and rewarding effects of the drug. The potency of this compound as a reinforcer is correlated with its potency as a dopamine uptake inhibitor.[2]

Conclusion

The available preclinical data from animal models, primarily from intravenous self-administration studies, unequivocally demonstrate that this compound possesses significant reinforcing effects.[2] It is readily self-administered by rats, indicating a potential for abuse in humans. The primary mechanism underlying these effects is the inhibition of the dopamine transporter, leading to increased dopaminergic signaling in the brain's reward pathways.[2] The potency of this compound as a reinforcer is lower than that of other synthetic cathinones such as α-PVP and MDPBP. A critical area for future research is the evaluation of this compound in the conditioned place preference paradigm to provide a more comprehensive assessment of its rewarding properties and abuse liability.

References

Initial Psychoactive Screening of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (Mdppp): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial psychoactive screening of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (Mdppp), a synthetic cathinone with stimulant properties. The document synthesizes available preclinical data to elucidate the pharmacological profile and mechanism of action of this compound. Key findings from in vitro monoamine transporter inhibition assays and in vivo behavioral studies, including self-administration and drug discrimination paradigms, are presented. Detailed experimental protocols for these assays are provided to facilitate replication and further investigation. Furthermore, this guide includes a visualization of the proposed signaling pathway to illustrate the neurobiological effects of this compound. The information contained herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of psychoactive substances and the development of novel therapeutics.

Introduction

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a designer drug of the substituted cathinone class, structurally related to other psychoactive compounds such as α-pyrrolidinopropiophenone (α-PPP) and 3,4-methylenedioxypyrovalerone (MDPV)[1]. It has been identified as a stimulant and has been shown to possess reinforcing effects in animal models, indicating a potential for abuse[1][2]. An initial screening for psychoactive properties is crucial to understand the pharmacological and toxicological profile of such compounds. This guide focuses on the core in vitro and in vivo assays typically employed in the initial assessment of a substance's psychoactive potential, using this compound as a case study.

In Vitro Psychoactive Profile: Monoamine Transporter Inhibition

The primary mechanism of action for many stimulant drugs involves the inhibition of monoamine transporters, leading to an increase in the synaptic concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Quantitative Data: Transporter Inhibition Potency

The inhibitory activity of this compound on the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET) has been quantified. Notably, this compound also acts as a partial releasing agent at hNET[3].

| Transporter | Assay Type | Parameter | Value (µM) | Reference |

| Human Dopamine Transporter (hDAT) | Uptake Inhibition | IC50 | 0.24 | [3] |

| Human Norepinephrine Transporter (hNET) | Uptake Inhibition | IC50 | 1.7 | [4] |

| Human Norepinephrine Transporter (hNET) | Release Assay | EC50 | Low micromolar range | [3] |

| Human Serotonin Transporter (hSERT) | Uptake Inhibition | IC50 | >10 | [4] |

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a common method for determining the potency of a compound to inhibit monoamine transporters using radiolabeled substrates in transfected cell lines.

Objective: To determine the IC50 values of this compound for the inhibition of dopamine, norepinephrine, and serotonin transporters.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).

-

Krebs-HEPES buffer (KHB).

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test compound: this compound hydrochloride.

-

Reference inhibitors (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

96-well cell culture plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in appropriate culture medium until they reach 80-90% confluency.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with KHB.

-

Compound Incubation: Add varying concentrations of this compound (typically in a logarithmic series) to the wells. Include a vehicle control and a positive control (a known inhibitor for each transporter). Pre-incubate the cells with the compounds for a specified time (e.g., 10-20 minutes) at 37°C.

-

Substrate Addition: Add the radiolabeled substrate to each well to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold KHB.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Psychoactive Profile: Behavioral Pharmacology

Behavioral assays in animal models are essential for assessing the psychoactive effects of a compound in a whole organism. Drug self-administration and drug discrimination studies are two standard paradigms used to evaluate reinforcing properties and subjective effects, respectively.

Reinforcing Effects: Self-Administration Studies

The reinforcing effects of a drug are a strong indicator of its abuse potential.

Objective: To determine if this compound has reinforcing effects by assessing whether rats will learn to perform a task (e.g., lever pressing) to receive the drug.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to a swivel system allowing for drug delivery to a freely moving rat.

Procedure:

-

Animal Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of adult male Sprague-Dawley rats. Allow for a recovery period.

-

Acquisition Phase: Place rats in the operant chambers for daily sessions (e.g., 2 hours). Responses on the "active" lever result in an intravenous infusion of this compound (e.g., 0.32 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light). Responses on the "inactive" lever have no programmed consequences.

-

Acquisition Criterion: Acquisition of self-administration is typically defined as a stable pattern of responding on the active lever and a significant difference between active and inactive lever presses over several consecutive sessions.

-

Dose-Response Curve: Once responding is stable, test different unit doses of this compound to generate a dose-response curve and determine the dose range over which the drug maintains reinforcing effects.

-

Progressive Ratio Schedule: To assess the motivational strength of the drug, a progressive ratio schedule of reinforcement can be implemented, where the number of responses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of the drug's reinforcing efficacy.

Subjective Effects: Drug Discrimination Studies

Drug discrimination paradigms are used to assess the interoceptive (subjective) effects of a drug and to compare them to those of known psychoactive substances.

Objective: To determine if the subjective effects of this compound are similar to those of a known stimulant, such as cocaine or MDPV.

Apparatus:

-

Standard two-lever operant conditioning chambers.

Procedure:

-

Training Phase: Train rats to discriminate between the effects of a known stimulant (e.g., MDPV) and saline. On days when the training drug is administered, responses on one lever (the "drug" lever) are reinforced (e.g., with food pellets). On days when saline is administered, responses on the other lever (the "saline" lever) are reinforced.

-

Discrimination Criterion: Training continues until the rats reliably respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer is delivered) for several consecutive sessions.

-

Substitution Testing: Once the discrimination is established, test various doses of this compound. The percentage of responses on the "drug" lever is measured. Full substitution is considered to have occurred if a dose of this compound results in a high percentage (e.g., >80%) of responding on the drug-appropriate lever, indicating similar subjective effects to the training drug.

-

Data Analysis: Generate dose-response curves for the percentage of drug-lever responding for both the training drug and the test drug (this compound).

Mechanism of Action and Signaling Pathway

The in vitro and in vivo data strongly suggest that the primary psychoactive effects of this compound are mediated by its action on the dopamine transporter. Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Proposed Signaling Pathway

Figure 1. Proposed mechanism of this compound's psychoactive effects.

Experimental Workflow

Figure 2. Experimental workflow for initial psychoactive screening of this compound.

Conclusion

The initial screening of this compound reveals it to be a potent psychoactive substance with a pharmacological profile characteristic of a stimulant drug. Its primary mechanism of action is the inhibition of the dopamine transporter, with a lesser effect on the norepinephrine transporter and negligible activity at the serotonin transporter. In vivo studies confirm its reinforcing properties and subjective effects similar to other dopaminergic stimulants. The data and protocols presented in this technical guide provide a foundational understanding of this compound's psychoactive properties and a framework for the initial screening of novel psychoactive compounds. Further research is warranted to fully characterize its pharmacological, toxicological, and metabolic profiles.

References

- 1. 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone - Wikipedia [en.wikipedia.org]

- 2. Relative reinforcing effects of second-generation synthetic cathinones: acquisition of self-administration and fixed ratio dose-response curves in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Detection of 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone, a class of psychoactive substances that have emerged as drugs of abuse. Due to its stimulant properties, it is crucial for forensic and clinical laboratories to have reliable methods for its detection in biological matrices such as urine. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of synthetic cathinones and their metabolites.

This document provides a detailed protocol for the detection of this compound in human urine. As this compound is extensively metabolized, the detection of its metabolites is often the primary way to confirm exposure.[1] The main metabolic pathways include demethylenation of the methylenedioxy group, hydroxylation of the pyrrolidine ring, and oxidative desamination.[1] This protocol is based on established methods for the analysis of synthetic cathinones and should be fully validated in the end-user's laboratory.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for the extraction and clean-up of synthetic cathinones and their metabolites from urine.

Materials:

-

Urine samples

-

Internal Standard (e.g., MDPV-d8 or a structurally similar deuterated cathinone)

-

Phosphate buffer (0.1 M, pH 6.0)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ammonium hydroxide (concentrated)

-

Mixed-mode solid-phase extraction cartridges (e.g., Strata-X-Drug B or similar)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Allow urine samples to equilibrate to room temperature.

-

Vortex the urine sample to ensure homogeneity.

-

To 2 mL of urine, add 20 µL of the internal standard solution.

-

Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

-

Centrifuge the sample at 3000 rpm for 10 minutes to pellet any precipitates.

-

Condition the SPE cartridge:

-

Wash with 3 mL of methanol.

-

Wash with 3 mL of deionized water.

-

Equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

-

-

Load the supernatant from the centrifuged urine sample onto the SPE cartridge.

-

Wash the cartridge:

-

Wash with 3 mL of deionized water.

-

Wash with 1 mL of 0.1 M acetic acid.

-

Dry the cartridge under vacuum for 5 minutes.

-

Wash with 3 mL of methanol.

-

-

Elute the analytes:

-

Elute with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of ethyl acetate for derivatization.

Derivatization

Derivatization is often necessary for polar metabolites to improve their volatility and chromatographic properties for GC-MS analysis. Trimethylsilylation is a common derivatization technique for cathinone metabolites.

Materials:

-

Reconstituted sample extract in ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Heating block or oven

Procedure:

-

To the 100 µL of reconstituted extract, add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and vortex briefly.

-

Heat the vial at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Analysis

The following are representative GC-MS parameters. The specific column and temperature program should be optimized in the user's laboratory.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

GC Conditions:

| Parameter | Value |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min. |

MS Conditions:

| Parameter | Value |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification. |

Mass Fragments for SIM Mode:

Since this compound is completely metabolized, the target analytes are its metabolites. The exact mass fragments for the derivatized metabolites should be determined by analyzing reference standards. However, based on the known metabolic pathways, the following are potential key metabolites to target:

-

Demethylenated-MDPPP (as TMS derivative)

-

Hydroxy-pyrrolidine-MDPPP (as TMS derivative)

-

Demethylenated-hydroxy-pyrrolidine-MDPPP (as di-TMS derivative)

Data Presentation

The following table presents representative validation parameters for the analysis of synthetic cathinones in urine using GC-MS. These values are provided as a guideline and should be established for this compound and its metabolites during method validation.

| Parameter | Representative Value |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Extraction Recovery | 85 - 105% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

Visualizations

Caption: Experimental workflow for this compound detection in urine.

Caption: Metabolic pathway of this compound.

References

Application Note: Quantification of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in Human Serum by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in human serum. This compound is a synthetic cathinone and designer drug, and its monitoring in biological fluids is crucial for forensic and clinical toxicology.[1][2] The described method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the reliable quantification of this compound in serum samples.

Introduction

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a psychoactive substance belonging to the synthetic cathinone class, which has been identified in the illicit drug market.[1][2] These substances are often marketed as "bath salts" or "legal highs" and can produce stimulant effects similar to amphetamines and cocaine.[3] Due to their potential for abuse and adverse health effects, there is a growing need for reliable analytical methods to detect and quantify these compounds in biological matrices. LC-MS/MS has become the technique of choice for the analysis of synthetic cathinones in biological fluids due to its high sensitivity, selectivity, and applicability to complex matrices.[3][4][5] This application note provides a detailed protocol for the quantification of this compound in human serum, suitable for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d8 or other suitable deuterated analog as an internal standard (IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Human serum (drug-free)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

Instrumentation

-

A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and processing were performed using the instrument-specific software.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | As detailed in the protocol |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Instrument dependent |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Quantifier) | 248.1 | 175.1 | 15 |

| This compound (Qualifier) | 248.1 | 98.1 | 25 |

| This compound-d8 (IS) | 256.1 | 175.1 | 15 |

(Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.)

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and this compound-d8 (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create working standard solutions for calibration curve and QC samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound-d8 in methanol at a suitable concentration (e.g., 1 µg/mL).

-

Calibration and QC Samples: Spike drug-free human serum with the appropriate working standard solutions to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

Serum Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Alternative Sample Preparation (Solid-Phase Extraction)

For cleaner extracts, a mixed-mode cation exchange solid-phase extraction (SPE) can be employed.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6).

-

Loading: Dilute 100 µL of the serum sample (pre-spiked with IS) with 900 µL of the equilibration buffer and load it onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water).

-

Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., 2% ammonium hydroxide in methanol).

-